molecular formula C21H15N3O2S2 B2550820 N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide CAS No. 391875-07-3

N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide

Cat. No.: B2550820
CAS No.: 391875-07-3
M. Wt: 405.49
InChI Key: POYYLWFQNMARLK-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a useful research compound. Its molecular formula is C21H15N3O2S2 and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is part of a broader class of compounds that have been synthesized and characterized to understand their chemical properties and potential applications. Research into thiadiazole derivatives, such as the synthesis and characterization of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, has shown that these compounds can be synthesized through various chemical reactions, involving steps like diazotization and coupling with naphthalene acid couplers to produce new series of dyes. These compounds are characterized by their melting point, yield, and spectroscopic data including UV, IR, and NMR spectra. Such research lays the groundwork for understanding the chemical behavior and potential utility of this compound in various applications (Malik, Patel, Tailor, & Patel, 2018).

Pharmacological Evaluation

In the domain of pharmacology, heterocyclic compounds like 1,3,4-oxadiazole and pyrazole novel derivatives, including those structurally related to this compound, have been extensively evaluated for their biological activities. Studies have focused on their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, computational and pharmacological evaluations of these derivatives have demonstrated significant binding to biological targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating their therapeutic potential in treating various conditions (Faheem, 2018).

Application in Material Science

In material science, thiadiazole derivatives have shown promise in the development of advanced materials. For example, the synthesis of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety, has been explored. These compounds exhibit dyeing and antimicrobial activities, highlighting their potential use in industries such as textiles, pharmaceuticals, and environmental engineering. The versatility of thiadiazole derivatives in synthesizing compounds with high antibacterial and moderate antifungal activities, combined with their potential as nonionic surfactants, underscores the scientific interest in compounds like this compound (Amine, Mahmoud, Badr, & Gouda, 2012).

Mechanism of Action

Target of Action

The primary target of the compound N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is human carbonic anhydrases (hCAs). These are enzymes involved in many important physiological and pathological processes .

Mode of Action

This compound interacts with its targets, the human carbonic anhydrases, by inhibiting their activity. This compound has shown properties of an isoform-selective inhibitor of human carbonic anhydrase II .

Biochemical Pathways

The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Result of Action

The molecular and cellular effects of this compound’s action result from its inhibition of human carbonic anhydrases. This inhibition can have a wide range of effects depending on the specific physiological or pathological process in which these enzymes are involved .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. These could include tests for toxicity, mutagenicity, and environmental impact .

Future Directions

Future research on this compound could involve further exploration of its biological activities, development of synthesis methods, and investigation of its mechanism of action. This could potentially lead to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c25-18(15-7-2-1-3-8-15)13-27-21-24-23-20(28-21)22-19(26)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYYLWFQNMARLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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